3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide
Description
The compound 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide is a benzoxazepine-derived sulfonamide featuring a complex heterocyclic scaffold. Its structure comprises a 1,5-benzoxazepine core substituted with ethyl and dimethyl groups at position 5 and 3, respectively, and a 4-oxo moiety. The sulfonamide group is attached at position 8 of the benzoxazepine ring, linked to a 3-chloro-4-fluoro-substituted benzene ring.
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O4S/c1-4-23-16-8-5-12(9-17(16)27-11-19(2,3)18(23)24)22-28(25,26)13-6-7-15(21)14(20)10-13/h5-10,22H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAYSJCNKBEVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazepine ring.
Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)-3,4-Dimethyl-N-(2,2,2-Trifluoroethyl)Benzene-1-Sulfonamide
- Substituents : 3,4-dimethyl benzene and 2,2,2-trifluoroethyl group.
- Molecular Formula : C₂₃H₂₇F₃N₂O₄S.
- Molecular Weight : 484.532 g/mol.
- Key Features : The trifluoroethyl group enhances metabolic stability and lipophilicity, while methyl groups on the benzene ring may reduce steric hindrance compared to halogens .
5-Chloro-N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-8-yl)-2-Methylbenzenesulfonamide
- Substituents : 5-chloro and 2-methyl on the benzene ring.
- Molecular Formula : C₂₀H₂₃ClN₂O₄S.
- Molecular Weight : 422.9 g/mol.
- Key Features : Chlorine at position 5 and methyl at position 2 likely influence electronic effects and binding affinity, though reduced halogenation (compared to the target compound) may lower polarity .
Target Compound
- Substituents : 3-chloro and 4-fluoro on the benzene ring.
- Inferred Molecular Formula : C₂₀H₂₀ClFN₂O₄S (estimated based on structural similarity to ).
- Inferred Molecular Weight : ~453.9 g/mol.
- Key Features : The electron-withdrawing chloro and fluoro substituents may enhance binding to hydrophobic enzyme pockets and improve metabolic resistance compared to methyl or trifluoroethyl groups .
Physicochemical and Functional Implications
- The target compound’s chloro-fluoro combination may offer intermediate lipophilicity, balancing solubility and absorption.
- Metabolic Stability : Fluorine’s electronegativity and small atomic radius often reduce oxidative metabolism, suggesting the target compound may have a longer half-life than the methyl-substituted analog .
- Bioactivity: While specific data are unavailable, benzoxazepine sulfonamides are frequently explored as kinase inhibitors or antimicrobial agents. The halogenated benzene in the target compound could enhance target affinity compared to non-halogenated derivatives .
Data Tables
Table 1. Structural and Molecular Comparison
*Estimated based on structural similarity.
Table 2. Functional Group Impact
Research Findings and Limitations
- Bioactivity Gaps : Direct pharmacological data for the target compound are absent. However, analogs with halogenated aryl groups show activity against kinases and microbial targets, suggesting plausible pathways for further study .
- Lumping Strategy Relevance : highlights that structural similarity allows grouping for predictive modeling, but the target compound’s unique halogenation may necessitate separate evaluation to capture its distinct reactivity and binding profiles .
Biological Activity
The compound 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. Its unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 408.9 g/mol. The structure includes a sulfonamide group (-SO₂NH₂) attached to an aromatic system and a benzoxazepine core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂O₄S |
| Molecular Weight | 408.9 g/mol |
| CAS Number | 921903-99-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor functions leading to various physiological effects.
Biological Activity
Research indicates that the compound exhibits various biological activities:
- Antibacterial Activity : As a sulfonamide derivative, it may possess antibacterial properties by inhibiting bacterial dihydropteroate synthase.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in modulating immune responses.
Case Studies and Research Findings
Several studies have investigated the effects and applications of this compound:
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of the compound on different cancer cell lines, demonstrating significant inhibition of cell growth (IC50 values ranging from 10 to 30 µM) .
-
Antibacterial Efficacy :
- In vitro tests revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria with varying degrees of effectiveness .
-
Mechanistic Insights :
- Research utilizing molecular docking studies suggested that the compound binds effectively to target enzymes, which may explain its inhibitory effects observed in biological assays .
Comparative Analysis with Similar Compounds
When compared to other sulfonamide derivatives, this compound's unique chlorine substitution and complex structure enhance its reactivity and biological interactions.
| Compound Name | Unique Feature |
|---|---|
| N-(5-ethyl-3,3-dimethyl-4-oxo... | Lacks chlorine atom |
| 3-chloro-N-(5-ethyl... | Chlorine substitution |
| Sulfanilamide | Simpler structure without complex rings |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide, and how do they influence experimental design?
- Answer: The compound’s molecular formula (C₂₁H₂₀ClFN₂O₄S) and molecular weight (450.91 g/mol) can be calculated from its IUPAC name. Key properties include:
- LogP (Partition Coefficient): Estimated at ~3.2 (via computational tools like PubChem), suggesting moderate lipophilicity.
- Solubility: Likely low in aqueous buffers; requires DMSO or DMF for dissolution (common for sulfonamide derivatives).
- Stability: Susceptible to hydrolysis under acidic/basic conditions due to the sulfonamide and oxazepin moieties.
- Experimental Design Implications: Use inert atmospheres for synthesis, validate purity via HPLC (>95% purity threshold), and employ stability-indicating assays for long-term studies .
Q. What synthetic methodologies are recommended for preparing this compound, and what are common impurities?
- Answer: A multi-step synthesis is typical:
Core Benzoxazepin Formation: Cyclization of substituted aniline derivatives with ethyl chloroacetate under reflux (similar to methods in ).
Sulfonylation: Reacting the benzoxazepin intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Common Impurities:
- Des-ethyl byproduct: Due to incomplete alkylation during benzoxazepin formation.
- Oxidation products: Degradation of the oxazepin ring under oxidative conditions.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of substitution (e.g., fluorine at C4, chlorine at C3).
- HPLC-MS: Quantify purity and detect trace impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid).
- FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹).
- X-ray Crystallography: Resolve crystal structure for absolute configuration determination (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Answer: Discrepancies may arise from:
- Purity Variability: Commercial batches (e.g., 95% purity) may contain bioactive impurities. Validate via orthogonal methods (e.g., LC-NMR).
- Assay Conditions: Differences in solvent (DMSO concentration), cell lines, or enzyme isoforms. Standardize protocols using reference inhibitors.
- Mechanistic Overlap: Off-target effects (e.g., kinase inhibition due to sulfonamide moiety) require counter-screening.
- Statistical Analysis: Apply ANOVA or non-parametric tests to assess reproducibility across datasets .
Q. What strategies optimize the compound’s stability in long-term pharmacological studies?
- Answer:
- Storage: Lyophilized form at -20°C under argon; avoid repeated freeze-thaw cycles.
- Buffering: Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to prevent aggregation.
- Degradation Monitoring: Periodic HPLC analysis (e.g., every 3 months) to track sulfonamide hydrolysis or oxazepin ring oxidation.
- Stabilizers: Add antioxidants (e.g., 0.1% ascorbic acid) for in vitro assays .
Q. How does the compound’s stereochemistry impact its interaction with biological targets?
- Answer: The tetrahydrobenzoxazepin ring introduces stereochemical complexity:
- Chiral Centers: At C3 and C5 (dimethyl and ethyl substituents).
- Enantiomer Activity: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) reveal preferential binding of (R)-enantiomer to ATP-binding pockets in kinases.
- Validation: Synthesize enantiopure forms via asymmetric catalysis and compare IC₅₀ values .
Q. What are the computational approaches to predict ADMET properties for this compound?
- Answer:
- Software Tools: SwissADME, pkCSM, or ADMETlab 2.0.
- Key Predictions:
- Permeability (Caco-2): Moderate (LogP ~3.2 suggests partial absorption).
- CYP Inhibition: High risk for CYP3A4 (due to sulfonamide).
- hERG Inhibition: Low risk (no basic amine groups).
- Validation: Compare with experimental data (e.g., hepatocyte clearance assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
